

Application Notes and Protocols: Gadolinium Nitrate Pentahydrate in Nuclear Magnetic Resonance

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Compound of Interest

Compound Name: Gadolinium nitrate pentahydrate

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of **gadolinium nitrate pentahydrate** as a precursor for paramagnetic agents in Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Imaging (MRI). Detailed protocols and quantitative data are presented to guide researchers in leveraging the unique properties of gadolinium for enhanced NMR spectroscopy and imaging.

Application as a Precursor for MRI Contrast Agents

Gadolinium nitrate pentahydrate is a crucial starting material for the synthesis of gadolinium-based contrast agents (GBCAs) used in clinical and preclinical MRI.[1][2][3] The free gadolinium ion (Gd^{3+}) is highly toxic, therefore it is chelated with organic ligands to form stable, excretable complexes.[4][5] These complexes enhance MRI images by shortening the T1 and T2 relaxation times of water protons in their vicinity, leading to increased signal intensity in T1-weighted images.[4][6]

Key Concepts:

- Paramagnetism: Gd^{3+} possesses seven unpaired electrons, making it strongly paramagnetic.[1][4] This property is the basis for its effectiveness as a relaxation agent.

- Relaxivity (r_1 , r_2): The efficiency of a contrast agent is quantified by its relaxivity, which is the change in the relaxation rate ($1/T_1$) of the solvent protons per unit concentration of the agent. Higher relaxivity values indicate greater contrast enhancement at a given dose.[7]
- Chelation: Ligands such as DTPA (diethylenetriaminepentaacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) are used to form stable complexes with Gd^{3+} , minimizing the risk of toxicity.[1][4][8]

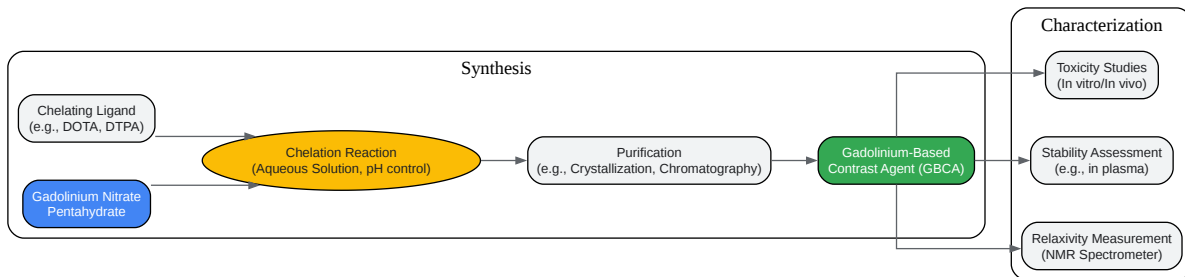
Quantitative Data: Relaxivity of Common Gadolinium-Based Contrast Agents

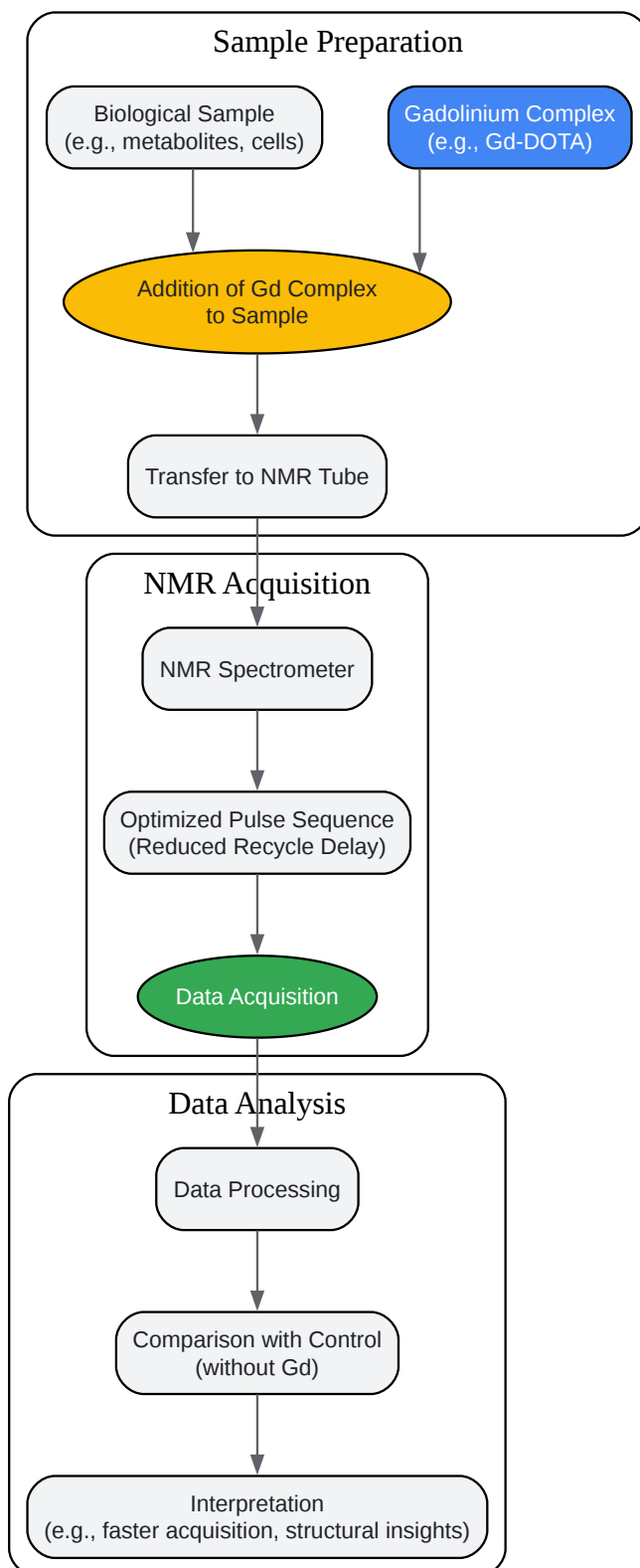
The relaxivity of GBCAs is dependent on the magnetic field strength and the local environment. Below is a summary of longitudinal relaxivity (r_1) values for several common macrocyclic GBCAs in human plasma and blood.

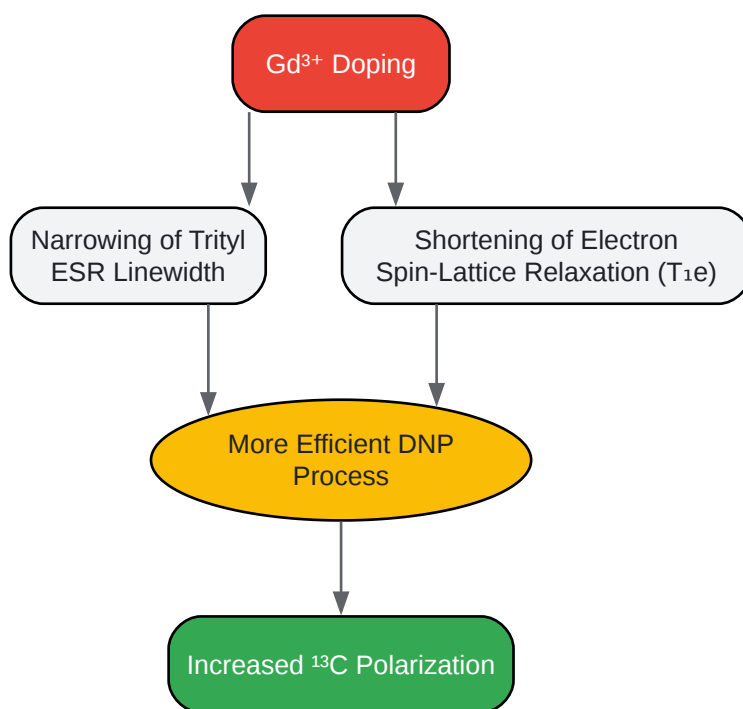
Contrast Agent	Magnetic Field (T)	Medium	r_1 Relaxivity (L mmol ⁻¹ s ⁻¹)
Gadobutrol	1.5	Human Plasma	4.78 ± 0.12
	3	Human Plasma	4.97 ± 0.59
	7	Human Plasma	3.83 ± 0.24
Gadoteridol	3	Human Blood	3.47 ± 0.16
	1.5	Human Plasma	3.80 ± 0.10
	3	Human Plasma	3.28 ± 0.09
Gadoterate	7	Human Plasma	3.21 ± 0.07
	3	Human Blood	2.61 ± 0.16
	1.5	Human Plasma	3.32 ± 0.13
Gadoterate	3	Human Plasma	3.00 ± 0.13
	7	Human Plasma	2.84 ± 0.09
	3	Human Blood	2.72 ± 0.17

Data sourced from a comparative study on the relaxivities of macrocyclic gadolinium-based contrast agents.[9]

Experimental Workflow for GBCA Synthesis and Characterization







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